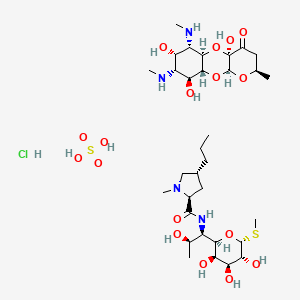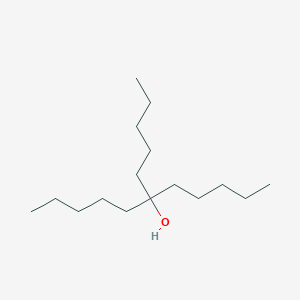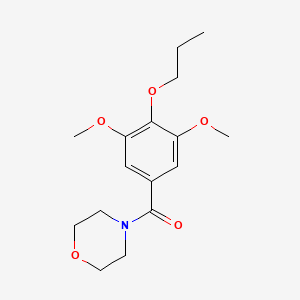
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is an organic compound that belongs to the class of benzoylmorpholines. This compound is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with methoxy and propoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate. This can be achieved by reacting 3,5-dimethoxy-4-propoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.
Coupling with Morpholine: The acyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
化学反应分析
Types of Reactions
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxy-4-propoxybenzoic acid.
Reduction: Formation of 4-(3,5-dimethoxy-4-propoxybenzyl)morpholine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy or propoxy groups.
科学研究应用
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: It is explored as a potential therapeutic agent. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products. Its properties make it suitable for applications in coatings, adhesives, and pharmaceuticals.
作用机制
The mechanism of action of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-(3,5-Dimethoxybenzoyl)morpholine: Lacks the propoxy group, which may affect its reactivity and biological activity.
4-(3,5-Dimethoxy-4-ethoxybenzoyl)morpholine: Contains an ethoxy group instead of a propoxy group, leading to differences in physical and chemical properties.
4-(3,5-Dimethoxy-4-butoxybenzoyl)morpholine: Contains a butoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is unique due to the presence of the propoxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
63868-59-7 |
|---|---|
分子式 |
C16H23NO5 |
分子量 |
309.36 g/mol |
IUPAC 名称 |
(3,5-dimethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h10-11H,4-9H2,1-3H3 |
InChI 键 |
CPUGOOUAOPBYAV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1OC)C(=O)N2CCOCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


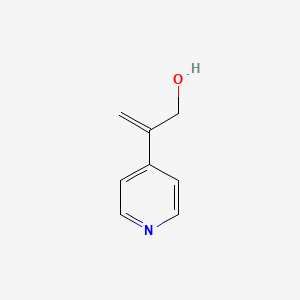
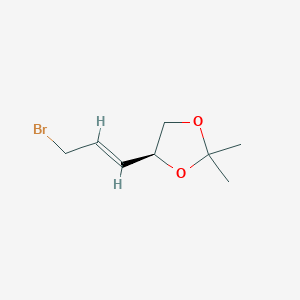
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)




![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
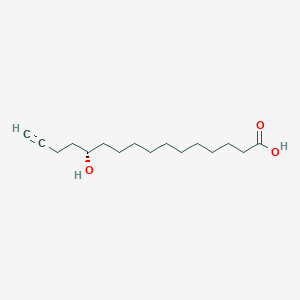
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
